4-(4-甲基嘧啶-2-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

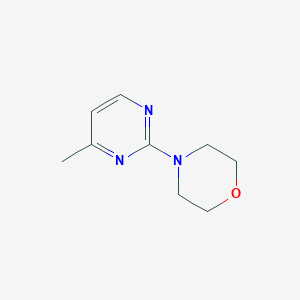

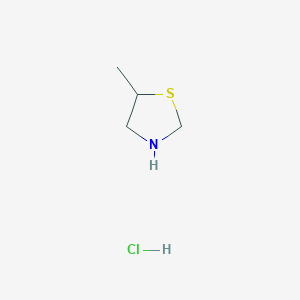

4-(4-Methylpyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Methylpyrimidin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpyrimidin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在配体间电荷转移过程中的作用

“4-(4-甲基嘧啶-2-基)吗啉” 已被用于研究铱 (III) 络合物中配体间电荷转移过程 . 这项研究意义重大,因为它为未来的研究方向提供了展望,并描述了可能的应用 .

氨基甲酸酯形成的催化剂

该化合物已被研究其作为氨基甲酸酯形成催化剂的作用 . 对苯基异氰酸酯和丁醇-1 之间反应形成氨基甲酸酯进行了理论研究,分别研究了有无“4-(4-甲基嘧啶-2-基)吗啉” 和 4-甲基吗啉催化剂的情况 . 在这些催化剂存在的情况下,反应机理与无催化剂的情况明显不同,包括七个步骤 .

在聚氨酯合成中的作用

发现该化合物在聚氨酯合成中起着重要作用 . 聚氨酯是工业制造中应用最广泛、最独特的聚合物之一 . 它们被广泛应用于各种领域,包括柔性和硬质泡沫、涂料、涂层、粘合剂、包装、绝缘、服装纱线和合成纤维 .

在催化剂设计和开发中的作用

研究结果表明,“4-(4-甲基嘧啶-2-基)吗啉” 作为催化剂的效果不如 4-甲基吗啉 . 这可能与其质子亲和力 (PA) 值的差异有关 . 这一发现意义重大,因为它可以指导设计和开发更有效的氨基甲酸酯合成催化剂 .

在有机催化反应机理中的作用

该化合物已被研究其在有机催化反应机理中的作用 . 将计算得到的反应物络合物与文献中发现的“4-(4-甲基嘧啶-2-基)吗啉” 与二醇络合的晶体结构进行了比较 . 这些结构惊人地相似,从而部分验证了所提出的和研究的通用有机催化反应机理的有效性 .

在处理两性离子结构中的作用

由于反应中中间体的两性离子性质,能量曲线出现了不规则性 . 为了处理这种不规则性,实施了一种修正,可以处理两性离子结构的出现及其相应的能量特性 . 这表明该化合物在化学反应中处理两性离子结构方面的潜在作用 .

安全和危害

作用机制

Target of Action

The primary target of 4-(4-Methylpyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is a protein that forms microtubules, which are integral components of the cytoskeleton and play important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Mode of Action

4-(4-Methylpyrimidin-2-yl)morpholine interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .

Biochemical Pathways

The binding of 4-(4-Methylpyrimidin-2-yl)morpholine to the colchicine pocket disrupts the dynamics of microtubules . This disruption affects the regulation of cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Result of Action

The binding of 4-(4-Methylpyrimidin-2-yl)morpholine to tubulin disrupts microtubule dynamics, leading to a range of cellular effects. These include the inhibition of cellular microtubule polymerization, phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Furthermore, 4-(4-Methylpyrimidin-2-yl)morpholine has been shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficiently mitotic arrest and cell death in colchicine-resistant cells .

属性

IUPAC Name |

4-(4-methylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8-2-3-10-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXJFOYSWDBEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2519564.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

![6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2519583.png)